Cas no 100891-10-9 (Methyl (2e)-3-(4-fluorophenyl)acrylate)

Methyl (2E)-3-(4-fluorophenyl)acrylate is a fluorinated acrylate ester with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include a conjugated double bond system, which enhances reactivity in Michael additions and cycloaddition reactions, and the presence of a fluorine substituent, which can influence electronic and steric properties in target molecules. The compound's ester functionality offers versatility for further derivatization, such as hydrolysis or reduction. Its well-defined (E)-configuration ensures consistent reactivity, making it a reliable building block for constructing complex fluorinated structures. The compound is typically handled under inert conditions due to its potential sensitivity to polymerization.
Methyl (2e)-3-(4-fluorophenyl)acrylate structure
100891-10-9 structure
Product Name:Methyl (2e)-3-(4-fluorophenyl)acrylate
CAS No:100891-10-9
MF:C10H9FO2
MW:180.175666570663
MDL:MFCD00297011
CID:1126711
PubChem ID:958751
Update Time:2025-06-09

Methyl (2e)-3-(4-fluorophenyl)acrylate Chemical and Physical Properties

Names and Identifiers

    • Methyl (2E)-3-(4-fluorophenyl)acrylate
    • ACMC-209nd6
    • PubChem16721
    • methyl (E)-3-(4-fluorophenyl)-2-propenoate
    • 4-fluorocinnamic acid methyl ester
    • Methyl 3-(4-fluorophenyl)-3-oxopropionate
    • SureCN452462
    • methyl 3-(4-fluorophenyl)-2-propenoate
    • methyl p-fluorocinnamate
    • 3-(4-fluorophenyl)-3-oxopropionic acid methyl ester
    • (E)-methyl 3-(4-fluorophenyl)acrylate
    • methyl trans-4-fluorocinnamate
    • AC1LBAQ8
    • (E)-methyl-3-(p-fluorophenyl)acrylate
    • methyl (4-fluorobenzoyl)acetate
    • SBB065175
    • methyl 4-fluorobenzoylacetate
    • methyl (p-fluorobenzoyl)acetate
    • Methyl p-fluorobenzoylacetate
    • Methyl
    • Methyl (E)-3-(4-fluorophenyl)acrylate
    • (E)-METHYL3-(4-FLUOROPHENYL)ACRYLATE
    • MFCD00297011
    • Methyl 4-fluorocinnamate, predominantly trans, 97%
    • methyl(e)-3-(4-fluorophenyl)acrylate
    • Methyl 4-fluorocinnamate,97%,predomin
    • Z18711475
    • AKOS003202325
    • methyl (2E)-3-(4-fluorophenyl)-2-propenoate
    • EN300-200370
    • CHEMBL1669711
    • Methyl 3-(4-fluorophenyl)prop-2-enoate
    • HSNCAEKOZRUMTB-QPJJXVBHSA-N
    • AT29492
    • Methyl 4-fluorocinnamate, predominantly trans
    • (E)-Methyl-3-(4-fluorophenyl)acrylate
    • 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester, (2E)-
    • CS-0166842
    • METHYL-3-(4-FLUOROPHENYL)ACRYLATE
    • EN300-364713
    • 96426-60-7
    • Methyl 3-(4-Fluorophenyl)Acrylate
    • 100891-10-9
    • methyl 4-fluorocinnamate
    • methyl (2E)-3-(4-fluorophenyl)prop-2-enoate
    • 3-(4-Fluorophenyl)-2-propenoic acid methyl ester
    • methyl (E)-3-(4-fluorophenyl)prop-2-enoate
    • ALBB-029437
    • AS-10511
    • CS-0037956
    • BDBM50336269
    • W11678
    • Methyl (2e)-3-(4-fluorophenyl)acrylate
    • MDL: MFCD00297011
    • Inchi: 1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+
    • InChI Key: HSNCAEKOZRUMTB-QPJJXVBHSA-N
    • SMILES: FC1C=CC(/C=C/C(=O)OC)=CC=1

Computed Properties

  • Exact Mass: 180.05867
  • Monoisotopic Mass: 180.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

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Methyl (2e)-3-(4-fluorophenyl)acrylate Suppliers

Amadis Chemical Company Limited
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(CAS:100891-10-9)Methyl (2e)-3-(4-fluorophenyl)acrylate
Order Number:A1097608
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:21
Price ($):526.0
Email:sales@amadischem.com

Additional information on Methyl (2e)-3-(4-fluorophenyl)acrylate

Methyl (2E)-3-(4-Fluorophenyl)acrylate: A Comprehensive Overview

Methyl (2E)-3-(4-fluorophenyl)acrylate (CAS No. 100891-10-9) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceuticals, and materials science. This article delves into the chemical properties, synthesis methods, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive and up-to-date overview.

Methyl (2E)-3-(4-fluorophenyl)acrylate is an ester derivative of acrylate, characterized by its unique molecular structure that includes a fluorinated phenyl group. The presence of the fluorine atom imparts distinct properties to the molecule, making it valuable in various chemical reactions and applications. The compound is typically synthesized through the reaction of 4-fluorophenylacetylene with methanol in the presence of a suitable catalyst.

The chemical structure of Methyl (2E)-3-(4-fluorophenyl)acrylate can be represented as CH3CH=CHCOOCH3, where the double bond and the fluorine-substituted phenyl group are key functional groups that influence its reactivity and physical properties. The compound is a colorless liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane.

In terms of its physical properties, Methyl (2E)-3-(4-fluorophenyl)acrylate has a molecular weight of 176.17 g/mol and a boiling point of approximately 185°C at 760 mmHg. Its density is around 1.15 g/cm³, and it exhibits moderate volatility. These properties make it suitable for use in various chemical processes where controlled reactivity is essential.

The synthesis of Methyl (2E)-3-(4-fluorophenyl)acrylate has been extensively studied in recent years, with several methods being reported in the literature. One common approach involves the palladium-catalyzed coupling reaction between 4-fluorophenylacetylene and methanol. This method offers high yields and good selectivity for the desired product. Another notable method involves the use of transition metal catalysts to facilitate the addition of methanol to 4-fluorostyrene, followed by dehydration to form the acrylate ester.

The reactivity of Methyl (2E)-3-(4-fluorophenyl)acrylate is influenced by its functional groups, particularly the double bond and the fluorine-substituted phenyl group. The double bond can participate in various addition reactions, such as Michael additions and Diels-Alder reactions, making it a valuable intermediate in organic synthesis. The fluorine atom enhances the electron-withdrawing effect, which can be exploited in designing molecules with specific electronic properties.

In the pharmaceutical industry, Methyl (2E)-3-(4-fluorophenyl)acrylate has shown promise as a building block for synthesizing bioactive compounds. Recent studies have explored its use in developing novel drugs for treating various diseases, including cancer and neurological disorders. For example, researchers have utilized this compound to synthesize small molecules that target specific enzymes or receptors involved in disease pathways.

In materials science, Methyl (2E)-3-(4-fluorophenyl)acrylate has found applications in the development of advanced polymers and coatings. Its unique combination of reactivity and physical properties makes it suitable for creating materials with enhanced performance characteristics. For instance, polymers derived from this compound exhibit improved thermal stability and mechanical strength, making them ideal for use in high-performance applications such as aerospace and automotive industries.

The environmental impact of Methyl (2E)-3-(4-fluorophenyl)acrylate is an important consideration in its industrial use. Recent studies have focused on developing more sustainable synthesis methods that minimize waste generation and reduce environmental footprint. Green chemistry principles are increasingly being applied to optimize processes involving this compound, ensuring that they are both efficient and environmentally friendly.

In conclusion, Methyl (2E)-3-(4-fluorophenyl)acrylate (CAS No. 100891-10-9) is a multifunctional compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical structure and reactivity make it an essential building block for developing novel compounds and materials with advanced properties. Ongoing research continues to uncover new possibilities for its use, further highlighting its significance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:100891-10-9)Methyl (2e)-3-(4-fluorophenyl)acrylate
A1097608
Purity:99%
Quantity:10g
Price ($):526.0
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